molecular formula C12H14N2O2 B2445682 3-Isonicotinoyl-1-methylpiperidin-2-one CAS No. 91566-92-6

3-Isonicotinoyl-1-methylpiperidin-2-one

Cat. No.: B2445682
CAS No.: 91566-92-6
M. Wt: 218.256
InChI Key: CTTORJWIIBULRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isonicotinoyl-1-methylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of an isonicotinoyl group attached to the nitrogen atom of a 1-methylpiperidin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isonicotinoyl-1-methylpiperidin-2-one typically involves the reaction of isonicotinic acid with 1-methylpiperidin-2-one under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the isonicotinoyl group and the piperidinone ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Isonicotinoyl-1-methylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The isonicotinoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine can facilitate substitution reactions.

Major Products

Scientific Research Applications

3-Isonicotinoyl-1-methylpiperidin-2-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Isonicotinoyl-1-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The isonicotinoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinoyl hydrazones: These compounds share the isonicotinoyl group but differ in their core structure, often used in antimycobacterial research.

    Piperidinone derivatives: Compounds like 1-methylpiperidin-2-one and its analogs are structurally similar but lack the isonicotinoyl group.

Uniqueness

3-Isonicotinoyl-1-methylpiperidin-2-one is unique due to the combination of the isonicotinoyl group and the piperidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-methyl-3-(pyridine-4-carbonyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-14-8-2-3-10(12(14)16)11(15)9-4-6-13-7-5-9/h4-7,10H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTORJWIIBULRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1=O)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.